3-Hydroxy-2,3-dihydro-1-benzofuran-5-carboxylic acid is a chemical compound belonging to the class of benzofuran derivatives. Its molecular formula is , and it has a molecular weight of approximately 194.19 g/mol. The compound features a hydroxyl group at the 3-position and a carboxylic acid group at the 5-position of the benzofuran ring, which contributes to its unique chemical and biological properties. The structural characteristics of this compound suggest potential reactivity and interactions with various biological targets.
The chemical behavior of 3-hydroxy-2,3-dihydro-1-benzofuran-5-carboxylic acid can be characterized by several typical reactions involving hydroxyl and carboxylic acid functional groups:
These reactions are significant for modifying the compound for specific applications in pharmaceuticals and materials science.
Research indicates that 3-hydroxy-2,3-dihydro-1-benzofuran-5-carboxylic acid exhibits notable biological activities. It has been studied for its anticancer properties, showing effectiveness against various cancer cell lines. This compound has been reported to induce apoptosis in cancer cells and inhibit angiogenesis, which is essential for tumor growth. Additionally, it may interact with DNA and thymidylate synthase, suggesting mechanisms behind its anticancer effects.
The synthesis of 3-hydroxy-2,3-dihydro-1-benzofuran-5-carboxylic acid can be achieved through various methods:
Each method requires optimization of reaction conditions to enhance yield and purity.
3-Hydroxy-2,3-dihydro-1-benzofuran-5-carboxylic acid has potential applications across various fields:
Interaction studies involving 3-hydroxy-2,3-dihydro-1-benzofuran-5-carboxylic acid focus on its binding affinity with biological targets. Techniques such as molecular docking and in vitro assays are commonly used to evaluate interactions with proteins involved in cancer progression. Results indicate that it may effectively inhibit specific enzymes or receptors critical for tumor growth and metastasis.
Several compounds share structural similarities with 3-hydroxy-2,3-dihydro-1-benzofuran-5-carboxylic acid. A comparison highlights its unique attributes:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-Hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid | Hydroxyl group at position 7 | Anticancer activity reported |
| 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | Amino group at position 4 | Antimicrobial properties noted |
| 7-Methoxy-2,3-dihydrobenzofuran-5-carboxylic acid | Methoxy group at position 7 | Antioxidant activity reported |
| 1,3-Dihydro-2-benzofuran-5-carboxylic acid | Carboxylic acid at position 5 | Antitumor activity |
| Myrsinoic Acid B | Carboxy group at position 5 | Noted for various biological activities |
The unique positioning of functional groups in 3-hydroxy-2,3-dihydro-1-benzofuran-5-carboxylic acid influences its chemical reactivity and biological activity compared to other benzofuran derivatives. Each compound exhibits distinct pharmacological profiles based on their structural variations.